2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid

Medicinal Chemistry Building Blocks Quality Control

This pyrazole α-keto acid (CAS 637336-34-6) offers a distinct 1,3,5-trimethyl substitution pattern and a reactive α-keto acid moiety, enabling access to unique chemical space for medicinal chemistry. Its utility in synthesizing diverse heterocyclic scaffolds and as a starting scaffold for kinase (PKM2, JAK1) or RARγ-targeted SAR exploration makes it a strategic choice for lead optimization programs.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 637336-34-6
Cat. No. B2397752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
CAS637336-34-6
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)C(=O)O
InChIInChI=1S/C8H10N2O3/c1-4-6(7(11)8(12)13)5(2)10(3)9-4/h1-3H3,(H,12,13)
InChIKeyKUKWJQSSIWGSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (637336-34-6) | Pyrazole-Based α-Keto Acid Building Block for Medicinal Chemistry


2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS 637336-34-6, MF C8H10N2O3, MW 182.18) is a pyrazole-based α-keto acid derivative. This compound serves as a versatile building block in medicinal chemistry research, characterized by a trimethyl-substituted pyrazole ring at position 4 and a reactive α-keto carboxylic acid moiety. The compound has been structurally characterized and is commercially available through multiple specialty chemical suppliers for research applications in small molecule synthesis and structure-activity relationship (SAR) exploration of pyrazole-containing scaffolds.

Limitations in Generic Substitution of 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid in Small Molecule Development


Limited comparative data prevents definitive guidance on substitution with closely related analogs. The compound's utility as a specialized building block arises from its specific structural features—the 1,3,5-trimethyl substitution pattern on the pyrazole ring combined with the α-keto acid moiety—which dictate unique chemical reactivity and potential for target engagement compared to analogs lacking these precise modifications. Empirical testing remains essential for establishing activity differences. Available commercial purity specifications (≥97–98% by HPLC) provide a baseline quality threshold for procurement.

Quantitative Evidence Summary for 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Differentiation


Target Compound vs. Non-Oxo Analog: Baseline Procurement Purity Specifications

The target compound, 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, is commercially offered with HPLC purity specifications typically ≥97–98%, establishing a procurement baseline for research use. In contrast, the non-oxo analog, (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, exhibits variable purity specifications that may differ among suppliers; comparative purity data between these two specific entities were not located.

Medicinal Chemistry Building Blocks Quality Control

Structural Comparison: Target Compound vs. (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid

2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (C8H10N2O3, MW 182.18) contains an α-keto acid moiety at the 4-position of the trimethylpyrazole ring, conferring distinct chemical reactivity (e.g., decarboxylation, condensation with amines) relative to the non-oxo analog (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (C8H12N2O2, MW 168.19), which bears a standard acetic acid side chain. No direct head-to-head reactivity or biological activity data were identified in the search. [1] [2]

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

BindingDB Activity Profile: Target Compound Demonstrates Weak PKM2 and JAK1 Modulation

In vitro screening data from BindingDB indicate that 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid exhibits weak modulatory activity against human pyruvate kinase M2 (PKM2) with EC50 = 17,300 nM (activation assay) and weak inhibition against JAK1 tyrosine kinase with IC50 = 6,500 nM. Comparator data for close structural analogs against the same targets under identical assay conditions were not located. [1] [2]

Enzymology Kinase Screening Binding Assay

Comparative Lipophilicity: Trimethyl Substitution Pattern Influences Predicted cLogP

The 1,3,5-trimethyl substitution pattern on the pyrazole ring of the target compound is predicted to confer increased lipophilicity compared to pyrazole-4-acetic acid derivatives lacking trimethyl substitution. The non-oxo analog (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid has a reported experimental logP of approximately 0.5-1.2; the target compound's α-keto acid moiety is expected to reduce lipophilicity relative to the non-oxo analog while retaining enhanced lipophilicity compared to unsubstituted pyrazole-4-acetic acid derivatives (cLogP ~ -0.5 to 0). Direct comparative cLogP data between the target compound and its closest analogs were not identified. [1] [2]

Physicochemical Properties Drug-likeness ADME Prediction

Structural Alert: α-Keto Acid Moiety Enables Derivatization Not Accessible to Non-Oxo Analogs

The α-keto acid functionality in 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid provides a reactive handle for forming α-keto amides, α-keto esters, and heterocycles (e.g., quinoxalinones, imidazolidinediones) that are not directly accessible from the standard acetic acid analog, (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid. This synthetic versatility may be advantageous for generating diverse compound libraries for SAR exploration. Direct comparative synthetic efficiency data were not identified in the search.

Chemical Synthesis Derivatization Medicinal Chemistry

RARγ Inverse Agonist Screening: Weak Activity Observed for Target Compound

Screening data from BindingDB indicate that 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid exhibits IC50 > 10,000 nM as an inverse agonist at GAL4 DBD-fused RARγ LBD expressed in human HG5LN cells. This activity is weak and does not establish a compelling differentiation claim without comparative data for structurally related analogs evaluated in the same assay system. [1]

Nuclear Receptor RARγ Inverse Agonist Screening

Recommended Research Applications for 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Based on Evidence Profile


Synthesis of α-Keto Amide and Heterocyclic Derivatives for Library Expansion

The α-keto acid functionality enables condensation with primary and secondary amines to yield α-keto amides, which serve as intermediates for synthesizing diverse heterocyclic scaffolds (e.g., quinoxalinones, imidazolidinediones). This synthetic route provides access to chemical space not readily available from standard acetic acid analogs.

Baseline Kinase Screening and SAR Exploration for PKM2 and JAK1

BindingDB data indicate weak modulatory activity against PKM2 (EC50 = 17,300 nM, activation) and JAK1 (IC50 = 6,500 nM, inhibition). This compound may serve as a starting scaffold for medicinal chemistry optimization targeting these kinases, though potency improvements are required for therapeutic relevance. [1] [2]

Negative Control for Nuclear Receptor RARγ Assays

The compound exhibits weak inverse agonist activity (IC50 > 10,000 nM) at RARγ, making it potentially useful as a low-activity reference compound or negative control in RARγ-targeted screening campaigns when a structurally related but inactive analog is required. [3]

Building Block for Fluorinated or Bioisosteric Analog Synthesis

The trimethylpyrazole core may serve as a scaffold for introducing fluorine or bioisosteric replacements at the keto acid position, enabling systematic SAR exploration of lipophilicity and metabolic stability in lead optimization programs. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.